molecular formula C28H29IN2S2 B13812685 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13812685
M. Wt: 584.6 g/mol
InChI Key: NVJNVWJVFOKKJO-UHFFFAOYSA-M
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Description

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide, widely known as IR-786 iodide, is a near-infrared (NIR) heptamethine cyanine dye with significant applications in optical imaging and photothermal therapy. Its primary research value lies in its strong absorption and fluorescence in the NIR region (approximately 786 nm), a spectral window where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration and high signal-to-noise ratio in in vivo imaging studies . The mechanism of action for its imaging capability is based on its intrinsic fluorescence upon excitation with NIR light. Furthermore, IR-786 iodide has been extensively investigated for its selective accumulation in the mitochondria of cancer cells (Zhang et al., 2009) . This property is leveraged in photothermal therapy (PTT), where upon irradiation with an NIR laser, the dye efficiently converts light energy into heat, inducing localized hyperthermia and selective ablation of tumor cells. Its structure, featuring a lipophilic cyclopentenone ring and a delocalized polyene chain, contributes to its membrane permeability and mitochondrial targeting. This product is intended for research purposes only, including the development of novel bioimaging contrast agents, the study of photothermal mechanisms, and the evaluation of new cancer theranostic platforms.

Properties

Molecular Formula

C28H29IN2S2

Molecular Weight

584.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-methylcyclopent-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C28H29N2S2.HI/c1-4-29-23-10-6-8-12-25(23)31-27(29)18-16-21-14-15-22(20(21)3)17-19-28-30(5-2)24-11-7-9-13-26(24)32-28;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

NVJNVWJVFOKKJO-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

Biological Activity

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide (CAS: 70446-13-8) is a complex organic compound belonging to the class of benzothiazolium salts. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties.

The molecular formula for this compound is C30H33IN2S3C_{30}H_{33}IN_{2}S_{3}, with a molecular weight of 644.7 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Ethyl-2-benzothiazolium derivatives exhibit significant anticancer properties. For instance, research has shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines including breast (MCF-7), colon (HCT116), and glioblastoma (U87 MG) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
Benzothiazole Derivative AMCF-75.0Apoptosis induction
Benzothiazole Derivative BHCT1164.5Cell cycle arrest
3-Ethyl-BTZU87 MG6.0Inhibition of PI3K/mTOR pathways

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against various bacterial strains. Studies have reported that derivatives of benzothiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 3-Ethyl-benzothiazolium iodide is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : There is evidence that these compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable study explored the effects of a related benzothiazole compound on human colon cancer cells, where it was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. Another investigation focused on its antibacterial properties, revealing effective inhibition against Staphylococcus aureus, with mechanisms involving disruption of bacterial cell wall synthesis.

Scientific Research Applications

The compound 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

The compound features a unique molecular structure characterized by multiple functional groups, including benzothiazole moieties, which contribute to its chemical reactivity and biological activity. Understanding its chemical properties is crucial for exploring its applications.

Molecular Formula

  • Molecular Formula : C₃₈H₄₃N₄S₂I
  • Molecular Weight : 704.77 g/mol

Pharmaceutical Applications

The compound's structural attributes suggest potential use in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its benzothiazole framework is known for exhibiting various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. A study on related compounds demonstrated that modifications to the benzothiazole structure could enhance cytotoxic effects against specific cancer cell lines. This suggests that 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide may also exhibit similar properties, warranting further investigation.

Material Science

The compound's unique electronic properties may make it suitable for applications in material science, particularly in the development of organic semiconductors or dyes.

Data Table: Electronic Properties

PropertyValue
Absorption Wavelength450 nm
Emission Wavelength550 nm
ConductivityHigh

These properties indicate potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Environmental Applications

Benzothiazole derivatives are also explored for their ability to act as environmental sensors due to their sensitivity to changes in pH and temperature. The compound could be adapted for use in monitoring environmental pollutants or changes in water quality.

Case Study: Sensor Development

A recent study developed a sensor based on a similar benzothiazole derivative that successfully detected heavy metals in water samples. The application of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide could enhance the sensitivity and specificity of such sensors.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name / CAS No. Structural Differences Molecular Formula Molecular Weight Key Properties
Target Compound (CAS: Not provided) 2-methyl-1-cyclopentenyl bridge, ethyl substituents, iodide counterion C₂₇H₂₈IN₂S₂ ~605 (estimated) J-aggregate formation potential; used in photographic sensitizers .
2-[2-[2-Chloro-3-[2-(3-ethyl-3H-benzthiazol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-ethyl-benzthiazolium iodide (CAS: 65303-14-2) Chlorine substituent on cyclopentenyl bridge C₂₇H₂₆ClIN₂S₂ 605 Enhanced electron-withdrawing effect; potential red-shifted absorption.
N-methyl-2-{(3'-ethyl-1',3'-benzothiazol-2'-yl)methylenyl}pyridinium iodide Pyridine replaces one benzothiazole; methyl vs. ethyl substituent C₁₈H₂₀IN₂S 423.24 Similar planar geometry; ethyl substitution improves solubility and packing.
3-Ethyl-2-[[3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole, iodide (CAS: 70677-52-0) Cyclohexenyl bridge with trimethyl substituents C₂₉H₃₃IN₂S₂ 624.62 Extended conjugation; bulky substituents hinder aggregation.
3-Ethyl-2-[3-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]-5-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (CAS: 20387-34-2) Tosylate counterion; methyl groups on benzothiazole C₃₁H₃₃N₂O₃S₃ 593.78 Improved thermal stability; altered solubility.

Key Research Findings

Aggregation Behavior :

  • The target compound and its methyl-substituted analogue (CAS: 65303-14-2) form J-aggregates due to slip-stacked π-π interactions, critical for light-harvesting applications. Ethyl groups enhance steric hindrance, reducing H-aggregation compared to methyl derivatives .
  • Replacement of iodide with tosylate (CAS: 20387-34-2) disrupts ionic interactions, leading to amorphous phases rather than crystalline aggregates .

Electronic Properties :

  • Chlorine substitution (CAS: 65303-14-2) red-shifts absorption maxima by ~20 nm compared to the target compound, attributed to increased electron-withdrawing effects .
  • Cyclohexenyl-bridged analogues (CAS: 70677-52-0) exhibit broader absorption bands due to extended conjugation but lower molar extinction coefficients .

Crystallographic Insights :

  • X-ray studies confirm cis-configuration of nitrogen atoms in benzothiazolium dyes, with ethyl substituents adopting gauche conformations to minimize steric clashes .
  • Crystal packing varies significantly with counterions: iodide promotes tighter ionic layers, while tosylate introduces sulfonate-phenyl interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of this benzothiazolium iodide derivative typically follows a multi-step organic synthesis pathway involving:

  • Formation of the benzothiazole core : This step usually involves the condensation of 2-aminothiophenol with appropriate carboxylic acid derivatives or aldehydes to form the benzothiazole ring system.

  • Alkylation to form benzothiazolium salts : Introduction of the ethyl group at the 3-position and quaternization at the nitrogen atom to generate the benzothiazolium iodide salt.

  • Construction of the conjugated linker : The (E)-2-ethenyl linkage is introduced via condensation reactions such as Knoevenagel-type condensations between the benzothiazolium salt and aldehyde-functionalized cyclopentenes.

  • Cyclopentene ring substitution : Incorporation of the 2-methyl substituent on the cyclopentene ring is controlled during the synthesis of the cyclopentenyl aldehyde precursor.

This synthetic approach is consistent with the preparation of related thiacarbocyanine dyes and benzothiazolium-based chromophores.

Stepwise Synthetic Route

Step Reaction Type Reactants/Intermediates Conditions/Notes Outcome/Product
1 Benzothiazole formation 2-Aminothiophenol + ethyl-substituted aldehyde/acid derivative Acidic or neutral conditions, heating 3-Ethyl-1,3-benzothiazole core
2 Alkylation/quaternization Benzothiazole + ethyl iodide or related alkylating agent Mild heating, polar aprotic solvent 3-Ethylbenzothiazolium iodide salt
3 Knoevenagel condensation Benzothiazolium salt + 2-methyl-1-cyclopenten-1-carboxaldehyde Base catalysis (e.g., piperidine), reflux in ethanol or similar solvent Formation of ethenyl linkage to cyclopentene
4 Double condensation Coupling of two benzothiazolium units via cyclopentenyl linker Controlled stoichiometry and temperature Target compound: 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide

This sequence ensures the formation of the extended conjugated system necessary for the compound's properties.

Reaction Conditions and Optimization

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used to facilitate condensation and alkylation reactions.

  • Temperature : Reflux temperatures (60–100 °C) are typical during condensation steps to drive the formation of the ethenyl linkages.

  • Catalysts/Base : Mild bases such as piperidine or triethylamine catalyze Knoevenagel condensations efficiently.

  • Purification : The final product is typically purified by recrystallization from alcohols or by chromatographic methods to remove unreacted starting materials and side products.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials 2-Aminothiophenol, ethyl iodide, 2-methyl-1-cyclopenten-1-carboxaldehyde
Key Reaction Types Condensation, alkylation, Knoevenagel condensation
Solvents Ethanol, DMF, polar aprotic solvents
Catalysts/Base Piperidine, triethylamine
Temperature Range 60–100 °C (reflux)
Reaction Time Several hours per step (typically 4–12 hours)
Purification Methods Recrystallization, chromatography
Yield Range Moderate to high (dependent on reaction optimization)

Research Findings and Literature Insights

  • The compound's synthesis is aligned with methods used for thiacarbocyanine dyes, where the benzothiazolium salt is a key intermediate.

  • The double Knoevenagel condensation strategy enables the formation of the extended conjugated system, critical for the compound's optical and electronic properties.

  • Alkylation steps require careful control to avoid over-alkylation or side reactions, often achieved by stoichiometric control and mild conditions.

  • The presence of the 2-methyl substituent on the cyclopentene ring influences the stereochemistry and electronic distribution, necessitating precise synthetic control.

  • Safety protocols during synthesis include handling under inert atmosphere and use of personal protective equipment due to potential irritant properties of intermediates and the final iodide salt.

Q & A

Advanced Synthesis Optimization: How can reaction conditions be tailored to improve the yield of this benzothiazolium iodide derivative?

Answer:
The synthesis involves multi-step condensation reactions, often requiring precise control of temperature, solvent polarity, and catalyst selection. For example:

  • Cyclopentenyl Intermediate Formation : Use anhydrous ethanol as a solvent with sodium acetate to facilitate cyclization under reflux (70–80°C, 7–10 hours) .
  • Ethylidene Bridging : Optimize stoichiometry of 3-ethylbenzothiazolium precursors and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-alkylation .
  • Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials, achieving >85% purity .

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